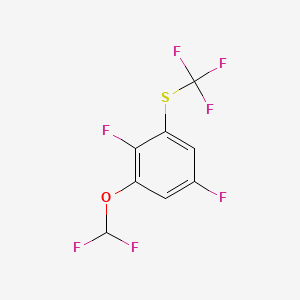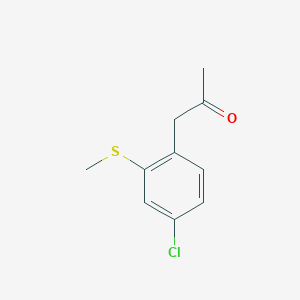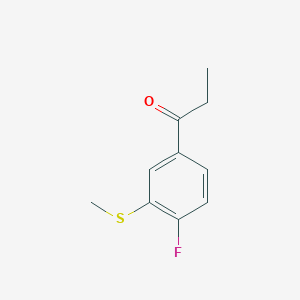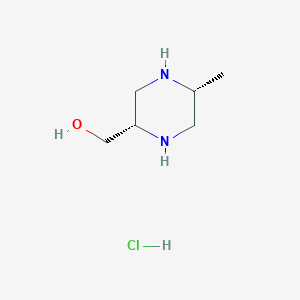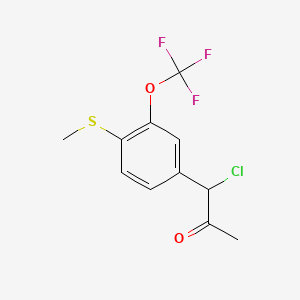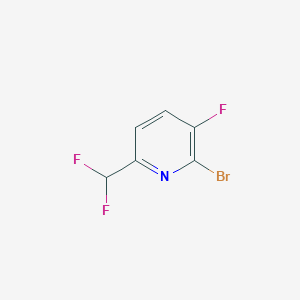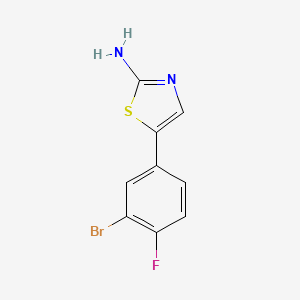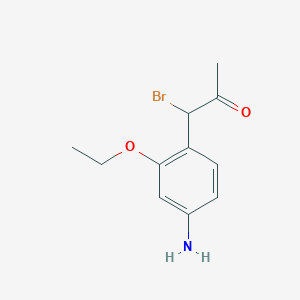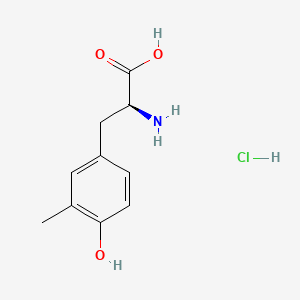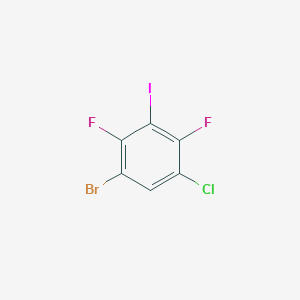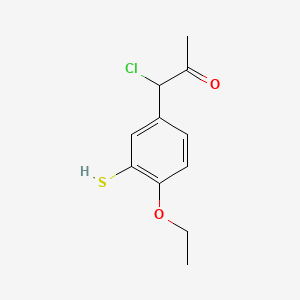
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-mercaptophenyl derivatives with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the precursor compound to introduce the chloro group . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial production methods may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the mercapto group can produce a sulfone.
Applications De Recherche Scientifique
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form disulfide bonds, which are important in protein structure and function. Additionally, the ethoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one: This compound has a similar structure but with the mercapto group in a different position, which can affect its reactivity and applications.
1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C11H13ClO2S |
|---|---|
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
1-chloro-1-(4-ethoxy-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-9-5-4-8(6-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
Clé InChI |
ATZLNHYNIHVOHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


